molecular formula C22H21NO4 B14299865 4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl 4-(1H-indol-3-yl)butanoate CAS No. 124433-72-3

4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl 4-(1H-indol-3-yl)butanoate

Cat. No.: B14299865
CAS No.: 124433-72-3
M. Wt: 363.4 g/mol
InChI Key: PZIUDSFKNZVTNC-UHFFFAOYSA-N
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Description

4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl 4-(1H-indol-3-yl)butanoate is a complex organic compound that features both a methoxy-oxopropenyl group and an indolylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl 4-(1H-indol-3-yl)butanoate typically involves a multi-step process. One common approach is to start with the preparation of the intermediate compounds, such as 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid and 4-(1H-indol-3-yl)butanoic acid. These intermediates are then coupled under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl 4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl 4-(1H-indol-3-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl 4-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate: Shares a similar methoxy-oxopropenyl group but lacks the indolylbutanoate moiety.

    4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid: Another related compound with a similar structural motif.

Uniqueness

4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl 4-(1H-indol-3-yl)butanoate is unique due to the combination of its methoxy-oxopropenyl and indolylbutanoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

124433-72-3

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

[4-(3-methoxy-3-oxoprop-1-enyl)phenyl] 4-(1H-indol-3-yl)butanoate

InChI

InChI=1S/C22H21NO4/c1-26-21(24)14-11-16-9-12-18(13-10-16)27-22(25)8-4-5-17-15-23-20-7-3-2-6-19(17)20/h2-3,6-7,9-15,23H,4-5,8H2,1H3

InChI Key

PZIUDSFKNZVTNC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)OC(=O)CCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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